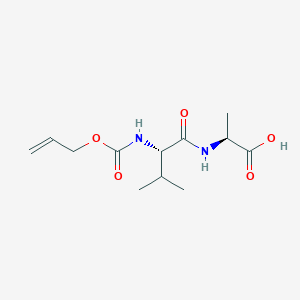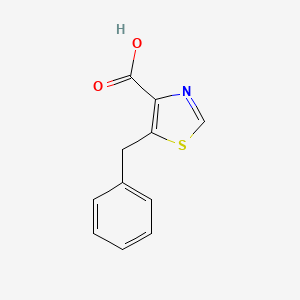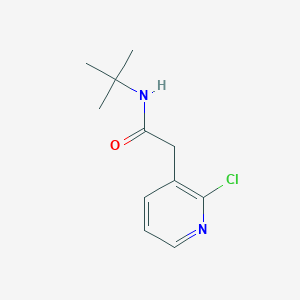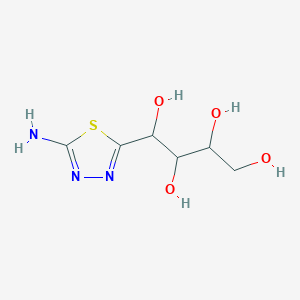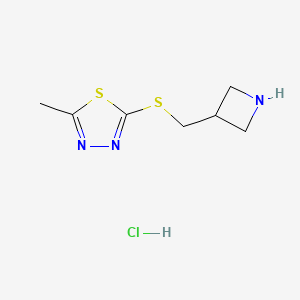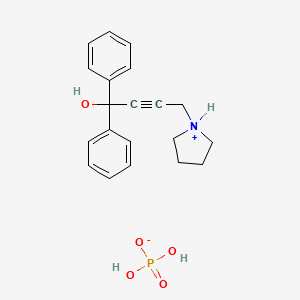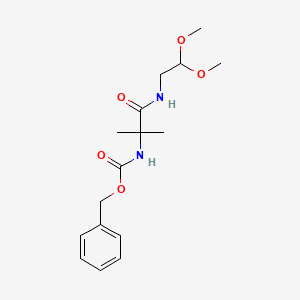
苄基 1-(2,2-二甲氧基乙基氨基)-2-甲基-1-氧代丙烷-2-基氨基甲酸酯
描述
This compound is an organic molecule with several functional groups. The presence of the carbamate group (-O-CO-NH-) suggests that it might have some biological activity, as carbamates are often used in pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the carbamate group could potentially form hydrogen bonds with other molecules, influencing its overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamate group might make it more polar and potentially increase its solubility in water .科学研究应用
合成和结构研究
- 平行合成:与所讨论化合物类似的苄基氨基甲酸酯已在溶液相中由天冬氨酸合成,产生各种芳基氨基衍生物。研究了这些化合物在化学合成和改性中的潜力 (Pirc 等人,2003).
- 振动和紫外-可见光谱:已经使用 FT-IR、FT-拉曼和紫外-可见光谱对苄基(亚氨基(1H-吡唑-1-基)甲基)氨基甲酸酯(一种结构相关的化合物)进行了研究。这些研究对于理解此类分子的电子和结构性质至关重要 (Rao 等人,2016).
药物化学应用
- 抗有丝分裂剂:已经合成并评估了与苄基氨基甲酸酯化合物相似的咪唑并[4,5-c]吡啶-6-基氨基甲酸酯和相关化合物,以了解它们的抗有丝分裂和抗增殖特性,特别是针对淋巴细胞白血病 L1210 (Temple,1990).
- 乙酰胆碱酯酶抑制剂:已经研究了诸如 1-苄基-4-[(5,6-二甲氧基-1-氧代茚满-2-基)甲基]哌啶等化合物作为乙酰胆碱酯酶抑制剂的潜力,表明苄基氨基甲酸酯在神经疾病治疗的开发中具有重要意义 (Sugimoto 等人,1995).
- 抗惊厥活性评估:已经合成并评估了 N-[(2,4-二氯苯基)甲基]-2-(2,4-二氧代-1h-喹唑啉-3-基)乙酰胺的苄基取代衍生物的抗惊厥活性,证明了苄基氨基甲酸酯在神经学研究中的效用 (El Kayal 等人,2022).
环境和光催化研究
- 光催化降解:已经研究了甲基 1-[(丁基氨基)羰基]-1H-苯并咪唑-2-基氨基甲酸酯在农业废水处理中的应用,探索了该化合物在光催化系统下的降解 (Park,2009).
其他应用
- 新型微管蛋白抑制剂:合成了一种新型微管蛋白抑制剂甲基 5-[(1H-吲哚-3-基)硒代]-1H-苯并咪唑-2-基氨基甲酸酯,发现它通过破坏微管蛋白聚合对宫颈癌和乳腺癌细胞具有有效作用 (Zuo 等人,2017).
作用机制
Mode of Action
It is known that the compound undergoes various chemical reactions, including condensation, reduction, and acylation, followed by ring-closing reaction .
Biochemical Pathways
The compound is involved in the synthesis of 2H-3-isoquinolones by acid cyclization , which are valuable chemotherapeutic agents .
Result of Action
It is known that the compound is useful for the production of 2h-3-isoquinolones , which are valuable chemotherapeutic agents .
未来方向
属性
IUPAC Name |
benzyl N-[1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,14(19)17-10-13(21-3)22-4)18-15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUYCFQEYDURRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(OC)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

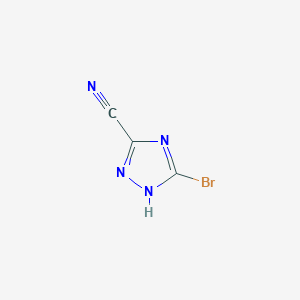
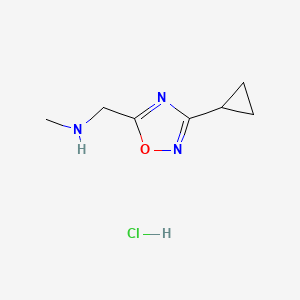
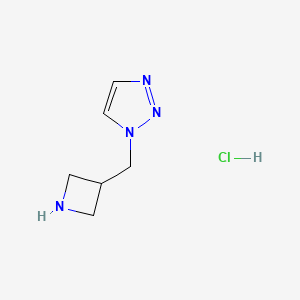
![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)
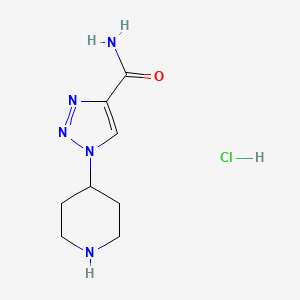
![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)
